1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C23H29ClN2O4S and its molecular weight is 465.01. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- Research on the photoisomerization and chemical synthesis of heterocyclic compounds, including studies on thiin-oxides and dibenzoxazolylphenols, showcases the intricate processes involved in creating and transforming molecules with specific structural features, highlighting the advanced techniques used to manipulate molecular structures for desired outcomes (R. Kowalewski & P. Margaretha, 1993); (J. Kauffman & G. S. Bajwa, 1993).
Molecular Structure and Photophysical Properties
- Studies on the synthesis and photophysical properties of fluorescent compounds and the molecular structure analysis of organotin(IV) derivatives provide insights into how specific functional groups and molecular frameworks influence the physical and chemical properties of compounds. These insights are crucial for designing molecules with tailored functionalities for use in sensors, imaging, and as part of larger molecular systems (Nuha Wazzan et al., 2016); (C. Pettinari et al., 1995).
Potential Therapeutic Applications
- The synthesis and evaluation of antimicrobial and anticancer activities of amido sulfonamido methane linked bis heterocycles demonstrate the ongoing efforts to discover new compounds with potential therapeutic applications. These studies highlight the process of identifying compounds with significant biological activity and optimizing their structures for enhanced efficacy and selectivity (C. Premakumari et al., 2014).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4S/c1-16(2)11-12-26-20-10-9-18(13-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-7-5-6-8-19(17)24/h5-10,13,16,25H,11-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKPSVBSUVBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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